Vinyl carbamate
Overview
Description
Vinyl carbamate is an organic compound characterized by the presence of a vinyl group attached to a carbamate moietyVinyl carbamates are known for their lower cytotoxicity compared to acrylates and methacrylates, making them a safer alternative for use in protective and decorative coatings .
Mechanism of Action
Target of Action
Vinyl carbamate, also known as Ethenyl carbamate, is a compound that primarily targets microRNAs (miRNAs) in the body . miRNAs are small, non-protein-coding RNAs that can function as tumor suppressors or oncogenes . They play a crucial role in regulating gene expression and are involved in various biological processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
this compound interacts with its targets, the miRNAs, by altering their expression . For instance, it has been found to upregulate miR-21, mir-31, miR-130a, miR-146b, and miR-377, while downregulating miR-1 and miR-143 in lung tumors . These changes in miRNA expression can lead to the deregulation of various cellular processes, potentially contributing to the development of diseases such as cancer .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the metabolism of carbamates . Carbamates are widely used in medicinal chemistry due to their chemical stability and ability to permeate cell membranes . This compound, being a type of carbamate, can affect these metabolic pathways, leading to changes in the body’s biochemical processes .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties . It is known that this compound can be metabolized by esterases to form acetaldehyde and acetic acid . This metabolic process can influence the bioavailability of this compound, affecting its pharmacological effects .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its mutagenic and carcinogenic activities . This compound epoxide, a metabolite of this compound, has been found to possess strong electrophilic, mutagenic, and carcinogenic activities . It can react with water to form glycolaldehyde and several related reducing compounds . These reactions can lead to DNA damage and the initiation of carcinogenesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals, such as other carbamates or pesticides, can affect the action of this compound . Additionally, factors such as temperature and pH can influence the stability of this compound and its metabolites .
Biochemical Analysis
Biochemical Properties
Vinyl carbamate interacts with various enzymes, proteins, and other biomolecules. It is known to be much more active than ethyl carbamate for the initiation of skin tumors and for the induction of lung adenomas in mice . This compound is also mutagenic to Salmonella typhimurium TA 1535 and TA 100 in the presence of reduced nicotinamide adenine dinucleotide phosphate-fortified rat or mouse liver mitochondrial supernatant fractions .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. It has been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers . It has also been found to induce adenomas and sister chromatid exchanges (SCEs) in lung cells of A/J, C3HeB/FeJ, and C57BL/6J strain mice .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to a more reactive species through metabolic pathways. This compound is a suspect metabolic intermediate in ethyl carbamate carcinogenesis . It is believed to be converted to the ultimately reactive species, presumably, this compound epoxide, which is responsible for ethyl carbamate carcinogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown changes in its effects over time. For instance, this compound consistently revealed strong activity for genetic endpoints. Sister Chromatid Exchange (SCE) induction levels of 5–8 times baseline were observed after animal or cell culture exposures to this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found to be much more potent than ethyl carbamate in inducing adenomas and SCEs in lung cells of mice
Metabolic Pathways
This compound is involved in specific metabolic pathways. It is a metabolic intermediate of ethyl carbamate, and is converted to the ultimately reactive species, presumably, this compound epoxide . This conversion is believed to be mediated by CYP2E1 .
Transport and Distribution
As a carbamate ester, it is likely to interact with various transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyl carbamate can be synthesized through several methods, including the reaction of vinyl chloroformate with amines. Another method involves the Curtius rearrangement of carboxylic acids in the presence of diphenylphosphoryl azide, followed by trapping the intermediate isocyanates with various nucleophiles .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous-flow microchemical synthesis, which allows for multiple reactions and separations in a single process. This method is advantageous due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: Vinyl carbamate undergoes various chemical reactions, including:
Polymerization: Vinyl carbamates can be polymerized to form poly(vinyl carbamates), which are used in coatings and adhesives.
Oxidation and Reduction: These reactions are less common but can be used to modify the functional groups attached to the this compound moiety.
Substitution: Vinyl carbamates can undergo substitution reactions, particularly with nucleophiles, to form different carbamate derivatives.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals or photoinitiators under UV light.
Substitution: Typically involves nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Poly(vinyl carbamates): Used in coatings and adhesives.
Substituted Carbamates: Used as intermediates in organic synthesis.
Scientific Research Applications
Vinyl carbamate has a wide range of applications in scientific research:
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of protective and decorative coatings, adhesives, and sealants.
Comparison with Similar Compounds
Vinyl Carbonate: Similar in structure but contains a carbonate group instead of a carbamate group.
Acrylates and Methacrylates: Commonly used monomers in coatings but have higher cytotoxicity compared to vinyl carbamates.
Uniqueness of Vinyl Carbamate: this compound is unique due to its lower cytotoxicity and similar photoreactivity to acrylates and methacrylates. This makes it a safer alternative for use in various applications, particularly in protective and decorative coatings .
Properties
IUPAC Name |
ethenyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c1-2-6-3(4)5/h2H,1H2,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLANIHJQRZTPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
Record name | VINYL CARBAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21222 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021433 | |
Record name | Vinyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Vinyl carbamate is a white crystalline solid. (NTP, 1992) | |
Record name | VINYL CARBAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21222 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Moderately soluble (NTP, 1992) | |
Record name | VINYL CARBAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21222 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
15805-73-9 | |
Record name | VINYL CARBAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21222 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Vinyl carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15805-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Vinyl carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015805739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinyl carbamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133266 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Vinyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VINYL CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y2431GOM5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
129 to 131 °F (NTP, 1992) | |
Record name | VINYL CARBAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21222 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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